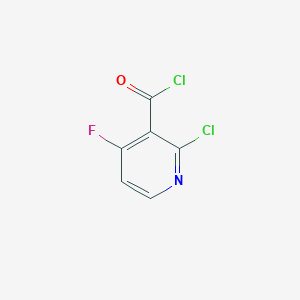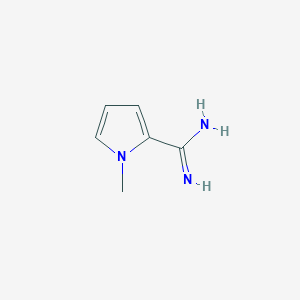![molecular formula C26H17NO4 B13125928 1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione CAS No. 62592-03-4](/img/structure/B13125928.png)
1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-hydroxyanthracene-9,10-dione is a complex organic compound that features a biphenyl group linked to an anthracene-9,10-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-hydroxyanthracene-9,10-dione typically involves multiple steps, including the formation of the biphenyl group and its subsequent attachment to the anthracene-9,10-dione core. Common synthetic routes may involve Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism by which 2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-hydroxyanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl and anthracene-9,10-dione moieties can interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: An aromatic hydrocarbon with a simpler structure but similar biphenyl moiety.
Anthracene-9,10-dione: The core structure of the compound, known for its applications in dye chemistry.
2,6-di([1,1’-biphenyl]-4-yl)-4-(perfluorophenyl)hepta-1,6-diene-1,1,7,7-tetracarbonitrile: A novel organic fluorescent material with a similar biphenyl structure.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-hydroxyanthracene-9,10-dione is unique due to its combination of biphenyl and anthracene-9,10-dione moieties, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
62592-03-4 |
|---|---|
Molekularformel |
C26H17NO4 |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-(4-phenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H17NO4/c27-24-21(31-17-12-10-16(11-13-17)15-6-2-1-3-7-15)14-20(28)22-23(24)26(30)19-9-5-4-8-18(19)25(22)29/h1-14,28H,27H2 |
InChI-Schlüssel |
MUPFNTCMAXTLNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


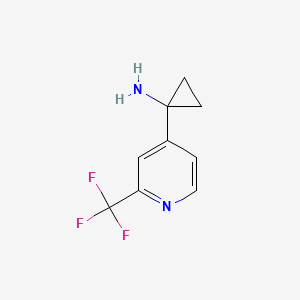


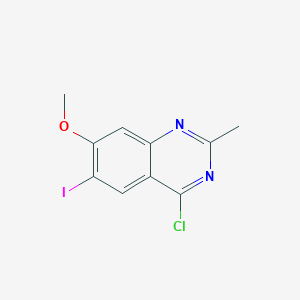
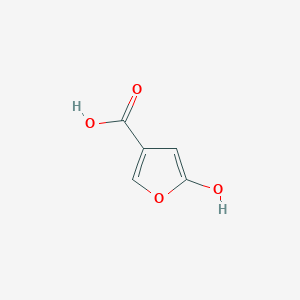
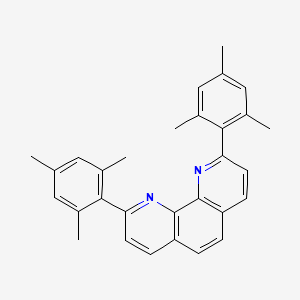
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)
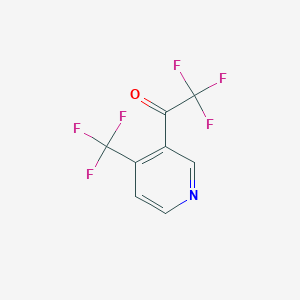

![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
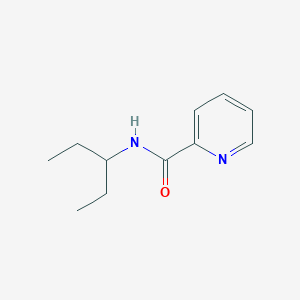
![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)
